N-(2,2-diethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(2,2-Diethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core with a carboxamide substituent at the 7-position and a diethoxyethyl group at the N-terminus. Pyrazolo-pyridines are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors . The diethoxyethyl substituent may enhance solubility and metabolic stability compared to simpler alkyl or aryl groups, as ethoxy groups can influence lipophilicity and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-4-27-17(28-5-2)11-21-19(25)15-12-23(3)13-16-18(15)22-24(20(16)26)14-9-7-6-8-10-14/h6-10,12-13,17H,4-5,11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHPLISDEPPIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,2-diethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step may involve the use of phenylating agents under specific conditions.
Addition of the 2,2-diethoxyethyl group: This can be done through alkylation reactions using diethoxyethyl halides.
Formation of the carboxamide group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(2,2-diethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to break down into simpler components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,2-diethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: It is used in studies to understand its effects on various biological pathways and targets.
Chemical Research: The compound is used as a building block for the synthesis of other complex molecules.
Industrial Applications: It may have applications in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs based on substituents, molecular properties, and available
Key Observations:
Substituent Effects: Diethoxyethyl vs. 5-Position Variants: The 5-methyl group (target compound) may reduce steric hindrance compared to 5-benzyl or 5-propyl , possibly favoring interactions with compact binding pockets.
Crystallographic Insights :
- Analogs like ethyl 7-methyl-3-oxo-5-phenyl-2-(trimethoxybenzylidene)-...-6-carboxylate exhibit a flattened boat conformation in the pyrimidine ring, with dihedral angles >80° between fused rings . Similar distortions may occur in the target compound, affecting binding dynamics.
Synthetic Routes :
- Palladium-catalyzed amination () and cyclocondensation methods () are common for pyrazolo-pyridine synthesis. The diethoxyethyl group could be introduced via nucleophilic substitution or reductive amination .
Research Findings and Structural Analysis
Hydrogen Bonding and Packing (from Analogs)
- In ethyl 7-methyl-3-oxo-5-phenyl-2-(trimethoxybenzylidene)-...-6-carboxylate, C–H···O hydrogen bonds form bifurcated interactions, creating chains along the crystallographic c-axis . Similar intermolecular interactions in the target compound could influence its solid-state stability and dissolution profile.
Conformational Flexibility
- The pyrazolo-pyridine core in analogs adopts puckered conformations (e.g., flattened boat), with deviations of ~0.2 Å from planarity .
Pharmacological Potential (Inferred from Analogs)
- Compounds with N-alkyl/aryl carboxamide substituents (e.g., ) show kinase inhibitory activity. The diethoxyethyl group’s electron-donating effects might modulate electron density at the carboxamide, altering target affinity.
Biological Activity
N-(2,2-diethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by its unique pyrazolo-pyridine backbone and the presence of the diethoxyethyl group, which may contribute to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound, particularly its ability to inhibit tumor cell proliferation. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis and PARP inhibition |
| MDA-MB-231 | 19.2 | DNA damage response modulation |
| U251 (Glioblastoma) | 12.5 | Radiosensitization through DNA repair inhibition |
These results indicate that the compound not only inhibits cell viability but also alters key cellular pathways involved in apoptosis and DNA repair mechanisms.
The biological activity of this compound appears to be mediated through several mechanisms:
- PARP Inhibition : The compound has been shown to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition leads to increased susceptibility of cancer cells to DNA-damaging agents such as radiation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This effect is often measured by assessing markers such as cleaved PARP and caspase activation.
- Cell Cycle Arrest : Treatment with the compound resulted in cell cycle arrest at the G2/M phase in several cancer cell lines, contributing to reduced proliferation rates.
Study 1: Efficacy in Breast Cancer Models
A recent study evaluated the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated a dose-dependent reduction in cell viability with significant induction of apoptosis markers such as cleaved PARP and increased levels of phosphorylated H2AX, indicating DNA damage .
Study 2: Radiosensitization in Glioblastoma
In glioblastoma models, the compound was tested for its potential as a radiosensitizer. Results showed enhanced tumor growth delay when combined with radiation therapy compared to radiation alone. This suggests a synergistic effect that could improve treatment outcomes for patients with aggressive brain tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
